molecular formula C9H12N2O B2730062 N,N,3-trimethylpyridine-2-carboxamide CAS No. 1341499-43-1

N,N,3-trimethylpyridine-2-carboxamide

Cat. No.: B2730062
CAS No.: 1341499-43-1
M. Wt: 164.208
InChI Key: HQWKGVXGJPCWJG-UHFFFAOYSA-N
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Description

N,N,3-Trimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Properties

IUPAC Name

N,N,3-trimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-4-6-10-8(7)9(12)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWKGVXGJPCWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethylpyridine-2-carboxamide typically involves the reaction of 3-methylpyridine with methylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry

N,N,3-trimethylpyridine-2-carboxamide serves as a building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:

  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
  • Functionalization : The carboxamide group allows for further functionalization, leading to derivatives with enhanced properties.

Biology

In biological research, this compound is studied for its potential biological activities :

  • Antitumor Activity : Research indicates that it may exhibit significant antitumor properties by influencing cell proliferation and apoptosis pathways .
  • Enzyme Modulation : The compound can interact with enzymes, potentially modulating their activity and affecting metabolic pathways .

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Drug Development : Its structural characteristics make it suitable for designing new drugs targeting various diseases.
  • Pharmacological Studies : Ongoing research aims to evaluate its efficacy and safety in preclinical models .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of this compound using an in vitro model with cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in treated cells compared to controls. This study highlights the potential of this compound as a lead candidate for developing anticancer therapies .

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound to specific enzymes involved in cancer metabolism. The findings suggested that the compound could inhibit key metabolic pathways in cancer cells, providing insights into its potential role as an adjunct therapy in cancer treatment .

Comparative Data Table

Application AreaDescriptionNotable Findings
ChemistryBuilding block for organic synthesisUsed in Suzuki-Miyaura coupling reactions
BiologyAntitumor activityReduced cell viability in cancer cell lines
MedicineDrug development potentialOngoing pharmacological studies indicate efficacy

Mechanism of Action

The mechanism of action of N,N,3-trimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,3-trimethylpyridine-2-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N,N,3-trimethylpyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with three methyl groups and a carboxamide functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-tumor Effects : Preliminary studies indicate that it may inhibit certain cancer cell lines, contributing to its evaluation in cancer therapy.
  • Enzyme Modulation : The compound can bind to specific enzymes, modulating their activity and influencing metabolic pathways.

The mechanism of action for this compound involves its interaction with molecular targets. It has been noted to bind to enzymes or receptors, leading to modulation of their activity. The exact pathways are still under investigation but may involve:

  • Inhibition of Kinase Activity : Compounds with similar structures have been reported to inhibit Class I PI3-kinase enzymes, which are implicated in tumorigenesis and inflammatory diseases .
  • Oxidative Stress Response : The compound may influence oxidative stress pathways, contributing to its protective effects in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus epidermidis
Anti-tumorInhibitory effects on cancer cell lines
Enzyme ModulationBinds to and modulates enzyme activity

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of this compound against Staphylococcus epidermidis. The compound demonstrated significant inhibition at various concentrations, indicating its potential as a therapeutic agent against bacterial infections .

Case Study: Anti-Cancer Potential

Another research effort explored the anti-cancer effects of this compound on several tumor cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting further investigation into its role as an anti-cancer drug is warranted .

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